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Compound of Interest

Compound Name: HA-100

cat. No.: B013617

An In-depth Technical Review of HA-100 and its Homonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature concerning
compounds referred to as "HA-100" and its variations. Due to the existence of multiple distinct
molecules sharing this nomenclature, this document is divided into sections, each dedicated to
a specific compound. This guide summarizes key quantitative data, details relevant
experimental protocols, and visualizes associated signaling pathways and workflows to
facilitate a deeper understanding for research and drug development purposes.

Protein Kinase Inhibitor HA-100

HA-100 is an isoquinoline-based compound that functions as a protein kinase inhibitor. It is
utilized in stem cell research to enhance the efficiency of human fibroblast reprogramming and
to improve the survival of single cells in culture.[1]

Quantitative Data: In Vitro Kinase Inhibition
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Experimental Protocols

Protocol: Inhibition of Protein Kinases in vitro

A common method to determine the inhibitory activity of HA-100 on various protein kinases
involves a kinase assay. In this assay, the kinase, its substrate (e.g., a peptide or protein), and
ATP (often radiolabeled) are incubated in the presence of varying concentrations of the inhibitor
(HA-100). The activity of the kinase is measured by the amount of phosphate transferred to the
substrate. The ICso value is then calculated as the concentration of HA-100 that reduces the
kinase activity by 50%. To determine the mechanism of inhibition (e.g., competitive with ATP),
the assay is performed with varying concentrations of both the inhibitor and ATP, and the data
are analyzed using methods such as Lineweaver-Burk plots.

Protocol: Use of HA-100 in Human Pluripotent Stem Cell Culture

For improving single-cell survival and cloning efficiency of human pluripotent stem cells
(hPSCs), HA-100 is added to the culture medium. A typical protocol involves:

e Dissociating hPSCs into single cells using an appropriate enzyme (e.g., accutase).
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e Plating the single cells onto a suitable matrix-coated plate (e.g., Matrigel) in a standard
hPSC culture medium.

e Supplementing the culture medium with HA-100 at a final concentration determined by
titration, often in the range of 5-10 uM.

e Culturing the cells under standard conditions (37°C, 5% CO:), with daily medium changes.

e Assessing cell survival and colony formation after a defined period (e.g., 5-7 days).

Signaling Pathways

HA-100 is also known to inhibit Rho-associated coiled-coil containing protein kinase (ROCK).
The Rho/ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction
by phosphorylating various downstream targets, including myosin light chain (MLC). Inhibition
of this pathway by HA-100 can lead to the disassembly of actin stress fibers and a reduction in
cellular tension, which is beneficial for the survival of dissociated stem cells.
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Caption: Inhibition of the Rho/ROCK signaling pathway by HA-100.

IHA-100: An Anti-Influenza Macrocyclic Peptide

IHA-100 is a macrocyclic peptide that targets the stalk domain of hemagglutinin (HA) on the
surface of Group 1 influenza A viruses. By binding to this conserved region, iHA-100 inhibits
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both the attachment of the virus to host cells and the subsequent membrane fusion process,
which is essential for viral entry.[4]

Quantitative Data: In Vivo Efficacy in a Mouse Model

A study in mice infected with a lethal dose (5 MLDso) of H5N1 influenza virus demonstrated the
therapeutic potential of iIHA-100.[4]

Administration Schedule .
Treatment Group . . Survival Rate (%)
(days post-infection)

Vehicle 0-4 0
iHA-100 (1.9 mg/kg/day) 0-4 100
iHA-100 (1.9 mg/kg/day) 2-6 80
iHA-100 (1.9 mg/kg/day) 4-8 60
iHA-100 (1.9 mg/kg/day) 6-10 20
Zanamivir (3.3 mg/kg/day) 0-4 100

Experimental Protocols

Protocol: Plaque Reduction Assay for Antiviral Activity

The antiviral activity of iIHA-100 is commonly assessed using a plaque reduction assay. A
typical protocol is as follows:

e Madin-Darby Canine Kidney (MDCK) cells are seeded in 24-well plates to form a confluent

monolayer.

o A known titer of influenza virus (e.g., 40-50 plaque-forming units, PFU) is pre-incubated with
various concentrations of iHA-100 for 1 hour at 37°C.

e The virus-inhibitor mixture is then added to the MDCK cell monolayers and incubated for 2
hours to allow for viral adsorption.
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e The inoculum is removed, and the cells are washed and overlaid with a semi-solid medium
(e.g., 1% low melting agarose) containing the corresponding concentration of iHA-100.

e The plates are incubated for 72 hours at 37°C with 5% COz2 to allow for plaque formation.

e The cells are then fixed with 10% formaldehyde, and the agarose overlay is removed.

o The cell monolayer is stained with crystal violet, and the plagues are counted.

e The percentage of plaque inhibition is calculated relative to a no-drug control, and the ECso
(the concentration that inhibits 50% of plaque formation) is determined.[5]

Protocol: In Vivo Efficacy in a Mouse Influenza Model

The therapeutic efficacy of iIHA-100 in vivo can be evaluated in a mouse model of influenza
infection:

Female BALB/c mice (e.g., 6-8 weeks old) are lightly anesthetized.
e Mice are intranasally inoculated with a lethal dose of influenza virus (e.g., 5 MLDso of HSN1).

o Treatment with iHA-100 (e.g., 1.9 mg/kg/day, intranasally) or a vehicle control is initiated at
various time points post-infection and continued for a specified duration (e.g., 5 days).

o Body weight and survival are monitored daily for a period of 14-21 days.

 |In separate cohorts, lungs can be harvested at different time points to determine viral titers
and assess lung pathology.[4]

Signaling Pathways and Mechanism of Action

The mechanism of iHA-100 is to physically block the function of the influenza hemagglutinin
(HA) protein.
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Caption: Mechanism of action of iIHA-100 against influenza virus.
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HT-100 (Halofuginone Hydrobromide): A Treatment
for Duchenne Muscular Dystrophy

HT-100 is a delayed-release formulation of halofuginone hydrobromide, a small molecule with
anti-fibrotic and anti-inflammatory properties.[6][7] It has been investigated as a potential
treatment for Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by
progressive muscle degeneration and fibrosis.[8][9]

Quantitative Data: Clinical Trial Results

Interim results from a Phase 1b/2a clinical trial of HT-100 in boys with DMD showed

encouraging trends in muscle strength.[8][10]

Mean Total

Muscle
Mean Increase
Strength vs.

Patient Cohort  Duration of ) ) in Total Muscle
L Dosing Steroid-
(n=10) Participation Strength from
Treated )
Baseline
External
Control
At least 6 months
2 lowest dose ] 22.3% greater
18-22 months of continuous 11.7%
cohorts ) (p=0.027)
dosing

Note: The clinical trial for HT-100 was temporarily suspended due to a serious adverse event at

a high dose, but was later allowed to resume at lower doses.[10]

Experimental Protocols
Protocol: Phase 1b/2a Clinical Trial (HALO-DMD-01/02, NCT01847573)

This study was designed to evaluate the safety, tolerability, and pharmacokinetics of increasing
doses of HT-100 in boys and young men with DMD.[11]

o Participants: Ambulatory and non-ambulatory males with a confirmed diagnosis of DMD.
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o Study Design: A dose-escalation study with multiple cohorts receiving different daily oral
doses of HT-100.

e Dosing: Dosing cohorts ranged from 0.3 mg/day to 1.2 mg/day in the preliminary phase.[7]
e Outcome Measures:

o Primary: Safety and tolerability, assessed by monitoring adverse events, and
pharmacokinetics.

o Secondary/Exploratory: Efficacy endpoints including quantitative muscle testing (QMT) of
upper and lower extremity muscle groups, and biomarkers of muscle damage, fibrosis,
and inflammation.

Signaling Pathways

The anti-fibrotic effect of halofuginone is primarily attributed to its inhibition of the Transforming
Growth Factor-beta (TGF-B) signaling pathway. TGF-3 is a key cytokine that promotes fibrosis
by stimulating the production of extracellular matrix proteins, such as collagen. Halofuginone
has been shown to specifically block the phosphorylation of Smad3, a key downstream
mediator of TGF-f3 signaling.[12]
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Caption: HT-100 (Halofuginone) inhibits the TGF-[3 signaling pathway.

BOLD-100: A Ruthenium-Based Anti-Cancer
Therapeutic

BOLD-100 is a novel, first-in-class ruthenium-based anti-cancer agent currently in clinical
development. It has a multi-modal mechanism of action that includes the induction of reactive
oxygen species (ROS) and the inhibition of the endoplasmic reticulum (ER) stress-response
protein GRP78.[13]

Quantitative Data: Phase 2 Clinical Trial Results

BOLD-100 has been evaluated in a Phase 2 clinical trial (NCT04421820) in combination with
the chemotherapy regimen FOLFOX for the treatment of advanced gastrointestinal cancers.
[13]

Metastatic Colorectal Cancer (n=36)[9][14]

Endpoint Result 95% Confidence Interval

Median Progression-Free

) 3.9 months 2.7 - 5.7 months
Survival (PFS)
Median Overall Survival (OS) 9.6 months 6.0 - 17.0 months
Objective Response Rate
7.0% 1.0-20.0%
(ORR)
Disease Control Rate (DCR) 76.0% 58.0 - 88.0%

Advanced Gastric Cancer (n=21, 18 evaluable)[6][15]
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Endpoint

Result

95% Credible/Confidence
Interval

Median Progression-Free
Survival (PFS)

4.2-4.3 months

2.8 - 7.1 months

Median Overall Survival (OS) 7.9 months 4.8 - 15.0 months
Objective Response Rate

11.0% 2.0-31.0%
(ORR)
Disease Control Rate (DCR) 72.0% 49.0 - 89.0%

Advanced Biliary Tract Cancer (n=22, 18 evaluable)[15]

Endpoint Result 95% Confidence Interval
Median Progression-Free

] 6.0 months 3.8 - 10.0 months
Survival (PFS)
Median Overall Survival (OS) 7.3 months 4.5 - 13.0 months
Objective Response Rate

6.0% 1.0-23.0%

(ORR)
Disease Control Rate (DCR) 83.0% 62.0 - 95.0%

Experimental Protocols

Protocol: Phase 2 Clinical Trial (BOLD-100-001, NCT04421820)

This is a prospective, open-label, Phase 2 study of BOLD-100 in combination with FOLFOX in

patients with advanced gastrointestinal cancers.[9]

o Participants: Patients with advanced metastatic colorectal, gastric, pancreatic, or bile duct

cancer who have progressed on prior therapies.

o Study Design: Patients received BOLD-100 in combination with a standard FOLFOX

regimen.
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e Dosing: BOLD-100 was administered at a dose of 625 mg/m?2 with FOLFOX on day 1 of each
14-day cycle.[9]

¢ Qutcome Measures:

o Primary: Progression-free survival (PFS), overall survival (OS), objective response rate
(ORR), and disease control rate (DCR).

o Secondary: Safety and tolerability of the combination therapy.

Signaling Pathways

BOLD-100's mechanism of action involves the inhibition of GRP78, a key regulator of the
unfolded protein response (UPR) in the endoplasmic reticulum. By inhibiting GRP78, BOLD-
100 disrupts protein folding homeostasis, leading to ER stress and the activation of pro-
apoptotic UPR pathways, such as the PERK-elF2a-CHOP pathway. Additionally, BOLD-100
induces reactive oxygen species (ROS), which can cause DNA damage and activate DNA
damage response pathways like the ATR/Chk1 axis.[16][17][18]
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Caption: Multi-modal mechanism of action of BOLD-100.
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High Molecular Weight Hyaluronic Acid (HMW HA) at
100 pg/mL

In the context of severe bacterial pneumonia, high molecular weight hyaluronic acid (HMW HA)
at a concentration of 100 pg/mL has been investigated for its therapeutic effects. HMW HA has
been shown to suppress inflammation and improve lung function in preclinical models.[19]

: o - Lin .

Outcome

Cell Type Insult Treatment Result Reference
Measure
Extracellular
Human Vesicles HMW HA TNFa Significant (1]
Monocytes (EVs) from (100 pg/mL) secretion decrease
infected lungs
Human Lung
Microvascular  Cytomix ] o
) ) HMW HA Protein Significant
Endothelial (inflammatory N ) [20]
) (100 pg/mL) permeability restoration
Cells cytokines)
(HLMVEC)

Experimental Protocols

Protocol: Ex Vivo Perfused Human Lung Model of Pneumonia

This model allows for the study of lung injury and therapeutic interventions in a human lung
outside the body.

A human lung rejected for transplantation is placed in a sterile chamber.

The pulmonary artery and left atrium are cannulated, and the lung is perfused with a solution
containing 5% albumin and whole blood.

The lung is ventilated mechanically.

Pneumonia is induced by instilling bacteria (e.g., E. coli or P. aeruginosa) into the bronchi.
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 After a period of injury, HMW HA is administered into the perfusate.

» Physiological parameters such as alveolar fluid clearance, protein permeability, and
pulmonary edema are measured.

o Samples of bronchoalveolar lavage fluid and perfusate are collected to measure bacterial
counts and inflammatory markers.[21][22]

Protocol: In Vitro Monocyte Stimulation Assay
This assay is used to assess the inflammatory response of immune cells.
e Human monocytes are isolated from whole blood.

e The monocytes are stimulated with an inflammatory agent, such as extracellular vesicles
(EVs) collected from the perfusate of an infected lung.

* In the treatment group, HMW HA (100 pg/mL) is added along with the inflammatory stimulus.
e The cells are incubated for a set period (e.g., 6 hours).

e The supernatant is collected, and the concentration of inflammatory cytokines, such as
TNFa, is measured by ELISA.[19]

Signaling Pathways

The effects of HMW HA are largely mediated through its interaction with the cell surface
receptor CD44. The binding of HMW HA to CD44 can initiate intracellular signaling cascades
that have anti-inflammatory and anti-hyperalgesic effects. In contrast, low molecular weight HA
(LMW HA), which can be produced during tissue injury, can have pro-inflammatory effects, also
through CD44 signaling. This suggests that the size of the hyaluronic acid molecule is a critical
determinant of its biological activity.[23][24][25][26]
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Caption: Differential signaling of high vs. low molecular weight HA via CD44.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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